(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol
CAS No.: 1932180-96-5
Cat. No.: VC3108411
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
![(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol - 1932180-96-5](/images/structure/VC3108411.png)
Specification
CAS No. | 1932180-96-5 |
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Molecular Formula | C9H18N2O2 |
Molecular Weight | 186.25 g/mol |
IUPAC Name | (1R,2R)-2-(morpholin-4-ylamino)cyclopentan-1-ol |
Standard InChI | InChI=1S/C9H18N2O2/c12-9-3-1-2-8(9)10-11-4-6-13-7-5-11/h8-10,12H,1-7H2/t8-,9-/m1/s1 |
Standard InChI Key | RNJBPNYYPWAPMP-RKDXNWHRSA-N |
Isomeric SMILES | C1C[C@H]([C@@H](C1)O)NN2CCOCC2 |
SMILES | C1CC(C(C1)O)NN2CCOCC2 |
Canonical SMILES | C1CC(C(C1)O)NN2CCOCC2 |
Introduction
Chemical Properties and Structural Characteristics
(1R,2R)-2-[(Morpholin-4-yl)amino]cyclopentan-1-ol possesses specific chemical properties that define its behavior and potential applications. Based on chemical database information, the key properties of this compound include:
Property | Value |
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CAS Number | 1932180-96-5 |
Molecular Formula | C₉H₁₈N₂O₂ |
Molecular Weight | 186.25 g/mol |
SMILES Notation | OC1CCCC1NN1CCOCC1 |
The structural arrangement of this compound features a cyclopentane ring with a hydroxyl group and a morpholino-amino group in the (1R,2R) configuration . The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, is connected to the cyclopentane via a secondary amino linkage. This creates a molecule with multiple functional groups capable of participating in hydrogen bonding and other intermolecular interactions.
The stereochemical designation (1R,2R) indicates the specific three-dimensional arrangement of the substituents on the cyclopentane ring, which is crucial for understanding the compound's properties and potential applications in stereoselective processes .
Structural Context and Related Compounds
The (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol belongs to a family of chiral cyclopentanol derivatives that share similar structural features but differ in their amine components. Comparing this compound with its structural analogs provides valuable insights into its chemical space and potential reactivity patterns.
Comparative Analysis with Structural Analogs
These structural variations are significant because they alter the electronic properties, steric requirements, and hydrogen bonding capabilities of the molecules while maintaining the same cyclopentanol backbone and stereochemistry. The presence of the morpholine group in our target compound versus other nitrogen-containing groups provides unique chemical properties that distinguish it from its structural relatives.
Significance in Chemical and Pharmaceutical Research
Morpholine-Containing Compounds in Drug Development
Morpholine-containing compounds have notable significance in pharmaceutical research. The morpholine moiety is described in several patent documents as an important heterocyclic group employed in pharmaceutical applications . In pharmaceutical compounds, morpholine is frequently mentioned alongside other heterocyclic groups such as piperidine, piperazine, and pyrrolidine, indicating its importance in medicinal chemistry .
The patent literature describes morpholine-containing compounds in various contexts:
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As components in substituted imidazole compounds with potential pharmaceutical applications
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As structural elements in compounds designed for specific biological activities
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As part of amino alcohol-containing structures with defined stereochemistry
Chiral Amino Alcohols in Synthetic Applications
Chiral amino alcohols, the broader class to which (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol belongs, are recognized as "key structural motifs present in a wide variety of natural products, drugs, and other biologically active compounds" . The specific stereochemistry of these compounds is critical for their biological activity and synthetic utility.
Recent research has focused on the enantioselective synthesis of chiral amines, highlighting the importance of compounds like our target molecule in modern synthetic chemistry . The specific (1R,2R) configuration may provide particular advantages in certain applications, such as asymmetric catalysis or as building blocks in the synthesis of more complex chiral molecules.
Safety Code | Description |
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P201 | Obtain special instructions before use |
P202 | Do not handle until all safety precautions have been read and understood |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P261 | Avoid breathing dust/fumes/gas/mist/vapors/spray |
P264 | Wash thoroughly after handling |
Research Opportunities and Future Directions
The limited detailed information available about (1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol in the current literature suggests several promising research directions:
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Development of efficient, stereoselective synthetic routes specifically optimized for this compound
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Detailed investigation of physical and chemical properties beyond basic molecular characteristics
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Structure-activity relationship studies comparing this compound with its structural analogs
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Exploration of catalytic applications leveraging its chiral nature and functional groups
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Investigation of potential biological activities based on its structural similarity to bioactive molecules
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